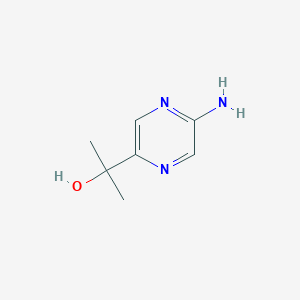












|
REACTION_CXSMILES
|
C(O)=O.C(N)CCC.[OH:9][C:10]([C:13]1[N:14]=[CH:15][C:16]([NH:19]C(=O)OCC=C)=[N:17][CH:18]=1)([CH3:12])[CH3:11].C(=O)(O)[O-].[Na+]>C1COCC1.[Cl-].[Na+].O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[NH2:19][C:16]1[N:17]=[CH:18][C:13]([C:10]([OH:9])([CH3:11])[CH3:12])=[N:14][CH:15]=1 |f:3.4,6.7.8,^1:42,44,63,82|
|


|
Name
|
|
|
Quantity
|
48 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
76 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N
|
|
Name
|
allyl [5-(1-hydroxy-1-methylethyl)pyrazin-2-yl]carbamate
|
|
Quantity
|
123 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)(C)C=1N=CC(=NC1)NC(OCC=C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained by concentration
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by a thin layer silica gel chromatography (chloroform:methanol=10:1)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1N=CC(=NC1)C(C)(C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |